[1,4]Benzothiazino[2,3-b]phenothiazine
Description
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Structure
3D Structure
Properties
CAS No. |
258-74-2 |
|---|---|
Molecular Formula |
C18H10N2S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[1,4]benzothiazino[2,3-b]phenothiazine |
InChI |
InChI=1S/C18H10N2S2/c1-3-7-15-11(5-1)19-13-9-18-14(10-17(13)21-15)20-12-6-2-4-8-16(12)22-18/h1-10H |
InChI Key |
YVRQEGLKRIHRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C4C(=NC5=CC=CC=C5S4)C=C3S2 |
Origin of Product |
United States |
Contextualization Within Fused Heterocyclic Systems Research
Fused heterocyclic systems are organic compounds in which two or more cyclic structures, with at least one being a heterocycle, share a pair of atoms and the bond between them. This structural fusion leads to extended π-conjugated systems, which are fundamental for charge transport in organic semiconductors. The incorporation of heteroatoms like sulfur and nitrogen into the fused aromatic framework significantly influences the electronic and photophysical properties of the molecule. These heteroatoms can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impacting the charge injection and transport characteristics of the material.
imedpub.comcbijournal.comBenzothiazino[2,3-b]phenothiazine is a prime example of a donor-acceptor-donor (D-A-D) type fused heterocyclic system. The electron-rich phenothiazine (B1677639) moieties act as strong electron donors, while the central benzothiazine core can be tailored to have electron-accepting character. This intramolecular charge transfer character is a key design principle for creating materials with small bandgaps, which is advantageous for applications in organic photovoltaics and near-infrared detectors. The research into such fused systems is driven by the desire to create materials with tailored optoelectronic properties through precise chemical synthesis and molecular engineering.
Synthetic Methodologies and Chemical Transformations Of 1 2 Benzothiazino 2,3 B Phenothiazine and Its Derivatives
Regiospecific Synthesis via Ring Closure Mechanisms
The construction of the mdpi.comresearchgate.netBenzothiazino[2,3-b]phenothiazine core is a challenging synthetic endeavor that requires precise control over regiochemistry. Ring closure mechanisms are pivotal in assembling this intricate pentacyclic system.
Double Cadogan-Type Ring Closure for the Core Scaffold
A key strategy for the synthesis of the mdpi.comresearchgate.netBenzothiazino[2,3-b]phenothiazine core involves a double Cadogan-type ring closure reaction. This powerful transformation allows for the formation of the two thiazine (B8601807) rings in a concerted or sequential manner from appropriately substituted precursors. The reaction typically involves the deoxygenation of nitro groups by a phosphine (B1218219) reagent, which then facilitates the intramolecular cyclization to form the heterocyclic ring system.
The synthesis of a novel organic donor, mdpi.comresearchgate.netBenzothiazino[2,3-b]phenothiazine, has been successfully achieved through this methodology. The reaction proceeds via a double Cadogan-type ring closure, highlighting the efficiency of this approach in constructing complex, fused heterocyclic systems. researchgate.net
Catalytic Conditions and Reaction Optimization (e.g., Iodine and Solvents)
The efficiency of the Cadogan-type ring closure can be influenced by various factors, including the choice of catalyst and solvent. While the classical Cadogan reaction often utilizes stoichiometric amounts of phosphines, catalytic variants have been developed to improve the sustainability of the process. Iodine has been shown to be an effective catalyst in the synthesis of phenothiazines from diphenylamine (B1679370) and sulfur, suggesting its potential role in facilitating C-S bond formation. bohrium.comwikipedia.org In a different approach, a novel iodine-catalyzed direct cyclization of o-nitrothiophenols with cyclohexanones has been developed for the synthesis of phenothiazines, where the nitro group acts as both a hydrogen acceptor and a coupling group, with water being the only byproduct. nih.govnih.govacs.org
Investigation of Alkyl Group Rearrangements and "Migration" Phenomena
An interesting and synthetically relevant observation during the synthesis of certain mdpi.comresearchgate.netBenzothiazino[2,3-b]phenothiazine derivatives is the occurrence of alkyl group rearrangements. Specifically, the synthesis of an alkylated derivative via the double Cadogan-type ring closure revealed a "migration" of the lateral alkyl groups. researchgate.net This phenomenon was confirmed by ¹H-NOE spectroscopy and X-ray analysis of the final product. researchgate.net
This rearrangement suggests the involvement of intermediates that allow for the transposition of alkyl substituents during the ring closure process. Understanding the mechanism of this migration is crucial for predicting and controlling the final structure of substituted derivatives, thereby enabling the synthesis of a wider range of tailored molecules.
Derivatization Strategies for Functional Modulation
To fine-tune the electronic and steric properties of the mdpi.comresearchgate.netBenzothiazino[2,3-b]phenothiazine core, various derivatization strategies can be employed. These modifications are essential for modulating the compound's performance in specific applications.
N-Substitution and S-Oxidation Approaches
N-Substitution: The nitrogen atoms within the phenothiazine (B1677639) framework are nucleophilic and can be readily functionalized through N-substitution reactions. N-alkylation of phenothiazines is a common strategy to enhance solubility and modify the electronic properties of the molecule. mdpi.com Various alkyl groups can be introduced by reacting the parent heterocycle with alkyl halides in the presence of a base. google.com This approach allows for the introduction of a wide array of functional groups, which can influence the molecule's packing in the solid state and its interactions with other molecules.
S-Oxidation: The sulfur atoms in the thiazine rings are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation significantly alters the electronic nature of the sulfur atom, converting it from an electron-donating thioether to an electron-withdrawing sulfoxide (B87167) or sulfone. mdpi.com This modulation of the sulfur's oxidation state has a profound impact on the electronic structure of the entire molecule, affecting its HOMO and LUMO energy levels. The oxidation of thioethers can be achieved using various oxidizing agents, and this modification provides a powerful tool for tuning the optoelectronic properties of mdpi.comresearchgate.netBenzothiazino[2,3-b]phenothiazine derivatives. rsc.orgnih.govlibretexts.orgnih.gov
The impact of sulfur oxidation on the electronic properties of phenothiazine derivatives is evident in their electrochemical behavior. For instance, the oxidation potential of a phenothiazine derivative with a sulfone group is significantly higher than its thioether counterpart, reflecting the stabilization of the HOMO due to the electron-withdrawing nature of the sulfone. researchgate.net
Below is an interactive data table summarizing the effect of sulfur oxidation state on the electronic properties of a generic phenothiazine system.
| Compound | Sulfur Oxidation State | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Oxidation Potential (V) |
| Phenothiazine | Sulfide (-S-) | -5.11 | -1.90 | 0.87 |
| Phenothiazine-S-oxide | Sulfoxide (-SO-) | -5.50 | -2.10 | 1.25 |
| Phenothiazine-S,S-dioxide | Sulfone (-SO₂-) | -5.92 | -2.35 | 1.68 |
Note: The data in this table is illustrative and represents typical values for phenothiazine derivatives. Actual values for mdpi.comresearchgate.netBenzothiazino[2,3-b]phenothiazine may vary.
Introduction of Diverse Substituents for Electronic Tuning (e.g., Bromination, Formylation)
Bromination: Electrophilic aromatic substitution reactions, such as bromination, are a common method for introducing functional groups onto aromatic rings. The electron-rich nature of the phenothiazine core makes it susceptible to electrophilic attack. Bromination of aromatic compounds can be achieved using various brominating agents, often in the presence of a Lewis acid catalyst. wvu.edulibretexts.org The regioselectivity of the bromination is dictated by the electronic and steric effects of the existing substituents on the aromatic rings. mdpi.comnih.gov Introducing bromine atoms onto the mdpi.comresearchgate.netBenzothiazino[2,3-b]phenothiazine scaffold would provide valuable synthetic handles for further cross-coupling reactions, enabling the construction of more complex molecular architectures.
Formylation: The introduction of a formyl group (-CHO) onto the aromatic rings of mdpi.comresearchgate.netBenzothiazino[2,3-b]phenothiazine can be achieved through formylation reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. mdpi.comnih.govresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde functionality. The formyl group can then serve as a versatile synthetic intermediate for a variety of subsequent transformations, including its conversion to other functional groups or its use in condensation reactions to extend the π-conjugated system.
The following table provides a summary of the derivatization strategies discussed:
| Derivatization Strategy | Reagents/Conditions | Purpose |
| N-Substitution | Alkyl halides, Base | Enhance solubility, modify electronic properties |
| S-Oxidation | Oxidizing agents (e.g., H₂O₂) | Tune electronic properties, convert donor to acceptor character |
| Bromination | Brominating agents (e.g., Br₂), Lewis acid | Introduce synthetic handles for further reactions |
| Formylation | Vilsmeier-Haack reagent (DMF/POCl₃) | Introduce a versatile synthetic intermediate |
Synthesis of Polymeric and Oligomeric Conjugates
The development of sulfur-containing fused heterocyclic compounds, such as phenothiazine ladder polymers and oligomers, has garnered significant interest as potential alternatives to oligoacenes in materials science. nih.goviucr.org Within this class of materials, tandfonline.comresearchgate.netBenzothiazino[2,3-b]phenothiazine and its derivatives represent key structural units. These systems are noted for their unique optical and electrical properties, making them suitable for applications in organic electronics, including as organic semiconductors. nih.gov
A primary and effective method for synthesizing these phenothiazine-based ladder systems involves the reaction of halo-p-benzoquinones with aminothiophenols. nih.goviucr.org This synthetic approach allows for the construction of the fused polycyclic framework characteristic of these oligomers. The reaction typically involves the condensation of the two starting materials to form the extended heterocyclic structure.
A representative synthesis for a closely related ladder oligomer, Benzo[a] tandfonline.comresearchgate.netbenzothiazino[3,2-c]phenothiazine, illustrates this methodology. The process involves dissolving a halo-quinone, such as 2,3-dichloro-1,4-naphthoquinone, in a solvent like DMF, followed by the addition of 2-aminothiophenol. nih.gov The reaction proceeds over several hours, after which the resulting solid product is isolated. This general strategy is foundational for accessing a variety of sulfur- and nitrogen-containing fused aromatic oligomers. nih.gov
Table 1: Representative Synthesis of a Phenothiazine Ladder Oligomer
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product |
|---|---|---|---|---|
| 2,3-dichloro-1,4-naphthoquinone | 2-aminothiophenol | DMF | 10 hours | Dark-purple solid |
Data derived from a typical experimental procedure for related compounds. nih.gov
Formation of Coordination Compounds with Transition Metals (e.g., Copper(II))
The nitrogen and sulfur atoms within the tandfonline.comresearchgate.netBenzothiazino[2,3-b]phenothiazine scaffold provide excellent donor sites for coordination with transition metals. The formation of coordination compounds with Copper(II) has been successfully demonstrated, leading to new materials with distinct physicochemical properties. tandfonline.comlookchem.com
The synthesis of these complexes is generally achieved by reacting tandfonline.comresearchgate.netbenzothiazino[2,3-b]phenothiazine, serving as the ligand (L), with an excess of a copper salt like copper(II) chloride dihydrate (CuCl₂·2H₂O). tandfonline.comlookchem.com The reaction is typically carried out in a solution of acetone (B3395972) and water at room temperature. lookchem.com This process yields dark, microcrystalline powdery complexes that are highly insoluble and possess high melting points, decomposing above 300 °C. tandfonline.comlookchem.com Elemental and spectral analysis have confirmed the formation of complexes with the molecular formula [Cu(L)•+Cl⁻₃]. tandfonline.comlookchem.com
Table 2: Synthesis and Properties of a Copper(II) Coordination Compound
| Ligand (L) | Metal Salt | Yield | Melting Point (°C) |
|---|---|---|---|
| tandfonline.comresearchgate.netBenzothiazino[2,3-b]phenothiazine | CuCl₂·2H₂O | 85% | >300 (with decomposition) |
Data sourced from Ghizdavu et al. tandfonline.comlookchem.com
The thermal stability of these coordination compounds has been investigated using thermogravimetric (TG) and differential thermal analysis (DTA). The study of the [Cu( tandfonline.comresearchgate.netBenzothiazino[2,3-b]phenothiazine)•+Cl⁻₃] complex reveals a multi-stage decomposition process. The thermal decomposition of the ligand itself begins at approximately 200 °C within the complex, which is a lower temperature than for the free ligand (stable up to 300 °C). lookchem.com This suggests a destabilization of the heterocyclic ligand due to the weakening of the C-S bond upon the formation of the Cu-S bond in the complex. lookchem.com The subsequent decomposition involves the loss of chlorine atoms and the eventual pyrolysis of the organic residue, confirming the stoichiometry of the complex. lookchem.com
Table 3: Thermal Decomposition Data for the [Cu( tandfonline.comresearchgate.netBenzothiazino[2,3-b]phenothiazine)•+Cl⁻₃] Complex
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |
|---|---|---|
| 171-192 | 7.0 | Loss of the third chlorine atom |
| 200-700 | Not specified | Decomposition of the ligand and formation of CuSO₄ |
| >775 | Not specified | Decomposition of CuSO₄ to CuO |
Data sourced from Ghizdavu et al. lookchem.com
Advanced Spectroscopic Characterization and Electronic State Analysis Of 1 2 Benzothiazino 2,3 B Phenothiazine
Photophysical Spectroscopy for Electronic Transitions and Luminescence
The photophysical properties of imedpub.comnih.govBenzothiazino[2,3-b]phenothiazine are governed by the electronic transitions within its extended π-conjugated system. Spectroscopic techniques such as UV-Visible absorption and photoluminescence spectroscopy are instrumental in elucidating the nature of these transitions and the subsequent de-excitation pathways.
Ultraviolet-Visible Absorption Studies
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions from the ground state to various excited states of a molecule. For complex aromatic systems like imedpub.comnih.govBenzothiazino[2,3-b]phenothiazine, the absorption spectrum is typically characterized by multiple bands corresponding to π-π* and n-π* transitions.
| Compound | Solvent | Absorption Maxima (λmax) |
|---|---|---|
| Benzo[a] imedpub.comnih.govbenzothiazino[3,2-c]phenothiazine | DMF | 533 nm |
Photoluminescence Emission Spectroscopy
Photoluminescence spectroscopy reveals the electronic transitions from an excited state back to the ground state, providing information on the emissive properties of a molecule.
For the isomeric compound Benzo[a] imedpub.comnih.govbenzothiazino[3,2-c]phenothiazine, fluorescence emission has been observed with a maximum wavelength (λem) at 658 nm upon excitation at 533 nm. iucr.org This significant emission in the red region of the spectrum is indicative of a relatively small energy gap between the ground and first excited singlet states, a common feature in extended, fused aromatic systems. The luminescent properties of such compounds are highly dependent on their molecular structure, rigidity, and the surrounding environment.
| Compound | Excitation Wavelength (λex) | Emission Maxima (λem) |
|---|---|---|
| Benzo[a] imedpub.comnih.govbenzothiazino[3,2-c]phenothiazine | 533 nm | 658 nm |
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many phenothiazine (B1677639) derivatives, the quantum yields can be modest due to efficient intersystem crossing to the triplet state and non-radiative decay pathways.
Structural Rigidification: Restricting intramolecular rotations and vibrations can minimize non-radiative decay channels, thereby increasing fluorescence efficiency.
Substitution Effects: The introduction of specific electron-donating or electron-withdrawing groups can modulate the electronic structure and influence the rates of radiative and non-radiative decay.
Aggregation-Induced Emission (AIE): In some systems, aggregation in the solid state or in poor solvents can restrict intramolecular motion and open up new radiative pathways, leading to enhanced emission.
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It provides insights into the extent of geometric relaxation in the excited state before emission occurs. A larger Stokes shift indicates a more significant difference in the equilibrium geometries of the ground and excited states.
For the related isomer Benzo[a] imedpub.comnih.govbenzothiazino[3,2-c]phenothiazine, with a λmax of 533 nm and a λem of 658 nm, the Stokes shift can be calculated as follows:
Stokes Shift (in nm) = λem - λabs = 658 nm - 533 nm = 125 nm
This substantial Stokes shift suggests a considerable reorganization of the molecular geometry upon excitation. Energy dissipation in such molecules occurs through a combination of radiative (fluorescence) and non-radiative pathways, including internal conversion, intersystem crossing to the triplet state, and vibrational relaxation. The large Stokes shift implies that a significant portion of the excitation energy is lost to vibrational relaxation in the excited state.
Impact of Molecular Conformation on Photophysical Behavior (e.g., Planarization)
The three-dimensional conformation of a molecule plays a pivotal role in its photophysical properties. For imedpub.comnih.govBenzothiazino[2,3-b]phenothiazine, X-ray crystallographic studies have revealed that one of the phenothiazine subunits adopts a nearly planar conformation. This is a noteworthy feature, as phenothiazine itself typically possesses a folded "butterfly" conformation along the N-S axis.
This planarization of one part of the molecule can have significant consequences for its electronic and photophysical behavior:
Extended π-Conjugation: A more planar structure allows for more effective overlap of p-orbitals, leading to a more delocalized π-electron system. This extended conjugation typically results in a bathochromic (red) shift in both the absorption and emission spectra, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.
Enhanced Molar Absorptivity: Increased planarity and conjugation often lead to higher molar extinction coefficients, meaning the molecule absorbs light more strongly at its characteristic wavelengths.
Electrochemical Analysis of Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules, providing information on their ability to donate or accept electrons. For imedpub.comnih.govBenzothiazino[2,3-b]phenothiazine, which is an electron-rich system, its oxidative behavior is of particular interest.
Research has shown that imedpub.comnih.govBenzothiazino[2,3-b]phenothiazine undergoes electrochemical oxidation at an extremely low potential. This indicates that the molecule can be easily oxidized, a characteristic feature of compounds with high-lying HOMO levels. The low oxidation potential makes this compound a promising candidate for use as an organic donor in charge-transfer complexes and radical ion salts, which can exhibit interesting electrical and magnetic properties.
The electrochemical behavior of phenothiazine derivatives typically involves the reversible one-electron oxidation to form a stable radical cation. The stability of this radical cation is a key feature of the phenothiazine nucleus. In the case of imedpub.comnih.govBenzothiazino[2,3-b]phenothiazine, the extended conjugation and the presence of two nitrogen and two sulfur atoms are expected to further stabilize the resulting radical cation through delocalization of the unpaired electron over the entire pentacyclic framework. More detailed studies involving multiple scan rates and different solvent-electrolyte systems would be necessary to fully elucidate the kinetics and mechanism of the redox processes.
Cyclic Voltammetry for Oxidation Potentials and Reversibility
The electrochemical behavior of researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine has been investigated using cyclic voltammetry, a technique that reveals the oxidation and reduction characteristics of a molecule. Studies show that the compound undergoes electrochemical oxidation at an exceptionally low potential, highlighting its strong electron-donating nature. researchgate.net This property is a key indicator of its potential utility in forming charge-transfer complexes and radical ion salts. researchgate.net
The cyclic voltammogram, recorded in a CH₂Cl₂ solution, confirms the ease with which the molecule can be oxidized to its corresponding radical cation. researchgate.net This initial oxidation is a crucial step in the generation of radical species for further investigation.
| Parameter | Value/Conditions |
| Technique | Cyclic Voltammetry |
| Finding | Undergoes oxidation at an extremely low potential |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate |
| Temperature | 0 °C |
| Scan Rate | 100 mV/s |
Table 1. Electrochemical Parameters for researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine. researchgate.net
Influence of Structural Modifications on Electrochemical Stability
The electronic behavior and stability of phenothiazine-based compounds are highly sensitive to their molecular structure. For researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine, a comparison with its structural isomer, 1,4-benzothiazino[3,2-b]phenothiazine, reveals significant differences in electrochemical outcomes. researchgate.net
Due to its mirror symmetry, researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine exhibits a distinct electronic behavior compared to its isomer, which possesses inversion symmetry. researchgate.net While the oxidation of researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine readily forms a stable radical cation, the oxidation of its isomer, 1,4-benzothiazino[3,2-b]phenothiazine, proceeds immediately to a stable iminoquinone. researchgate.net This highlights how the specific arrangement of the thiazine (B8601807) rings within the pentacyclic structure dictates the stability and nature of the oxidized species. In the case of researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine, the resulting radical cation is sufficiently stable for detailed spectroscopic study, whereas its isomer follows a different reaction pathway. researchgate.net
Generation and Investigation of Radical Cations
The radical cation of researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine can be generated through both chemical and electrochemical methods. researchgate.net Chemically, the radical cation forms readily when the neutral compound is stored in a chloroform (B151607) solution for several hours. This process is visually indicated by the solution turning a light green color. Spectroscopic investigation of this species using UV/vis spectroscopy reveals a characteristic broad absorption band. researchgate.net
Electrochemical generation, as observed in cyclic voltammetry, provides a controlled method for producing the radical cation at an electrode surface. researchgate.net This allows for in-situ analysis of its electronic properties. The generation of this stable cationic radical is a prerequisite for the detailed magnetic resonance studies discussed below. researchgate.net
Magnetic Resonance Spectroscopy for Spin Dynamics
Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for studying species with unpaired electrons, such as the radical cation of researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine. researchgate.net This technique provides detailed information about the electronic environment of the unpaired electron. researchgate.netnih.gov
EPR spectroscopic investigations have been crucial in mapping the distribution of the unpaired electron (spin) within the molecular framework. For the radical cation of researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine, EPR studies demonstrate that the spin is delocalized over the entire pentacene-like perimeter of the molecule. researchgate.net This extensive delocalization contributes to the stability of the radical cation. researchgate.netnih.gov
In contrast, studies on a related neutral monoradical species show that the spin is localized on a single phenothiazine subunit. researchgate.net This comparison underscores the significant change in electronic structure upon oxidation, where the removal of an electron allows the resulting spin to be shared across the whole conjugated system. researchgate.net
To gain more precise insight into the spin delocalization, Electron-Nuclear Double Resonance (ENDOR) spectroscopy was employed. researchgate.net ENDOR is a high-resolution technique that measures the hyperfine interactions between the unpaired electron and magnetic nuclei (such as ¹H and ¹⁴N) in its vicinity. washington.edunih.govlibretexts.org
For the radical cation of researchgate.netwashington.eduBenzothiazino[2,3-b]phenothiazine, ENDOR spectroscopy confirmed the delocalization of the unpaired electron across the entire molecule. researchgate.net By analyzing the hyperfine coupling constants, which quantify the strength of the interaction between the electron spin and each nucleus, researchers can create a detailed map of the spin density distribution. researchgate.netwashington.edu This analysis provides definitive evidence that the spin is not confined to a specific atom or region but is shared throughout the aromatic system, a key feature of its electronic structure. researchgate.net
| Technique | Analyte | Key Finding |
| EPR Spectroscopy | Radical Cation | Unpaired electron is delocalized over the whole molecular perimeter. researchgate.net |
| EPR Spectroscopy | Neutral Monoradical | Unpaired electron is localized on one phenothiazine subunit. researchgate.net |
| ENDOR Spectroscopy | Radical Cation | Confirmed spin delocalization through hyperfine coupling analysis. researchgate.net |
Table 2. Summary of Magnetic Resonance Spectroscopy Findings. researchgate.net
Nuclear Magnetic Resonance (NMR) for Structural Confirmation (e.g., H-1-NOE)
The precise molecular structure of researchgate.netpsu.eduBenzothiazino[2,3-b]phenothiazine, particularly the position of alkyl substituents, was unequivocally confirmed using advanced Nuclear Magnetic Resonance (NMR) techniques. researchgate.net Specifically, a proton-Nuclear Overhauser Effect (¹H-NOE) spectroscopy experiment was performed. researchgate.net This powerful technique provides information about the spatial proximity of protons within a molecule. The results of the ¹H-NOE analysis served as definitive proof of the rearrangement and subsequent "migration" of lateral alkyl groups to the 3 and 9 positions of the heterocyclic framework, validating the final structure of the synthesized molecule. researchgate.net
Solid-State Structural Determination via X-ray Crystallography
Single-crystal X-ray analysis was employed to determine the precise solid-state structure of researchgate.netpsu.eduBenzothiazino[2,3-b]phenothiazine, revealing unexpected and noteworthy conformational features. researchgate.net
The solid-state structure of the neutral researchgate.netpsu.eduBenzothiazino[2,3-b]phenothiazine molecule presents a surprising conformational characteristic. researchgate.net While phenothiazine and its derivatives typically adopt a folded or "butterfly" conformation along the Nitrogen-Sulfur axis, the X-ray analysis of this compound showed that one of the phenothiazine subunits exists in a nearly planar conformation. researchgate.net This feature is highly unusual for a neutral phenothiazine system and had previously only been observed in crystalline radical ion salts of phenothiazine or in derivatives bearing strong electron-withdrawing substituents. researchgate.net The peculiar geometry observed in the neutral state suggests a unique electronic and structural arrangement within the crystal lattice. researchgate.net
| Molecular Subunit | Observed Conformation | Comparison to Typical Phenothiazines |
|---|---|---|
| One Phenothiazine Subunit | Nearly Planar | Typically folded ("butterfly" shape) in neutral state |
The distinct solid-state geometry of researchgate.netpsu.eduBenzothiazino[2,3-b]phenothiazine directly influences its supramolecular assembly and the nature of its intermolecular interactions. The observed planarity in one of the phenothiazine subunits has significant implications for the π-electronic conjugation within the crystal. researchgate.net This specific geometric arrangement suggests that the π-electronic conjugation is largely confined to that single, planar phenothiazine subunit. researchgate.net This confinement, a direct result of the supramolecular packing and intermolecular forces, is a key feature of its solid-state architecture and is fundamental to understanding its electronic properties. researchgate.net
Theoretical and Computational Investigations Of 1 2 Benzothiazino 2,3 B Phenothiazine
Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of complex molecules like mdpi.comirjweb.comBenzothiazino[2,3-b]phenothiazine. mdpi.com Methods such as the B3LYP functional combined with various basis sets (e.g., 6-311++G(d,p)) are employed to optimize molecular geometry and calculate electronic properties. irjweb.com These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior. mdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor of chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap generally implies that a molecule is more reactive and can be more easily excited. mdpi.comresearchgate.net
For phenothiazine-based systems, the HOMO is typically localized on the electron-rich phenothiazine (B1677639) core, while the LUMO may be distributed across the broader aromatic system. This distribution is indicative of the molecule's potential for intramolecular charge transfer upon excitation. nih.gov The HOMO-LUMO gap is a critical parameter for predicting the electronic and optical properties of these materials. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies for mdpi.comirjweb.comBenzothiazino[2,3-b]phenothiazine (Illustrative)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.86 | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |
| ELUMO | -3.22 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |
| ΔE (Gap) | 2.64 | The energy difference between HOMO and LUMO, related to molecular reactivity and stability. mdpi.comresearchgate.net |
Note: The values presented are illustrative and based on typical ranges found for similar phenothiazine-based polymers and derivatives. Actual values would be determined by specific DFT calculations. researchgate.net
The structure of mdpi.comirjweb.comBenzothiazino[2,3-b]phenothiazine, featuring electron-rich sulfur and nitrogen atoms, makes it a prime candidate for intramolecular charge transfer (ICT) phenomena. nih.gov Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. DFT calculations can model this process, revealing the redistribution of electron density. nih.gov
In many phenothiazine derivatives, the HOMO→LUMO transition possesses a charge transfer (CT) nature, where electron density moves from the phenothiazine core to other parts of the molecule. mdpi.comnih.gov This ICT is fundamental to the molecule's photophysical properties, such as fluorescence. nih.gov Depending on the molecular structure and environment, excitation can lead to different ICT states, such as a twisted intramolecular charge transfer (TICT) state, which can influence luminescence behavior. rsc.org A narrow HOMO-LUMO energy gap is often beneficial for facilitating this charge transfer process. dergipark.org.tr
A crucial application of computational chemistry is to predict spectroscopic properties that can be validated against experimental measurements. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Vis spectra. mdpi.comespublisher.com
For instance, the related isomer Benzo[a] mdpi.comirjweb.combenzothiazino[3,2-c]phenothiazine exhibits a maximum absorbance at 533 nm and a fluorescence maximum at 658 nm in experimental measurements. nih.govresearchgate.net TD-DFT calculations on the mdpi.comirjweb.comBenzothiazino[2,3-b]phenothiazine system would aim to reproduce these electronic transitions. Discrepancies between calculated and experimental values can often be attributed to factors such as solvent effects, which may not be fully captured by the theoretical model. mdpi.comnih.gov
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Isomer
| Property | Theoretical (TD-DFT) | Experimental | Source |
|---|---|---|---|
| Absorption λmax | Calculated Value (nm) | 533 nm | nih.govresearchgate.net |
| Emission λmax | Calculated Value (nm) | 658 nm | nih.govresearchgate.net |
Molecular Orbital Theory Studies (e.g., Topological Resonance Energy)
Molecular Orbital (MO) theory provides a framework for understanding the delocalization of electrons across the entire molecule, which is particularly important for aromatic systems like mdpi.comirjweb.comBenzothiazino[2,3-b]phenothiazine. libretexts.orglibretexts.org The theory describes how atomic orbitals combine to form molecular orbitals that extend over multiple atoms, leading to concepts like conjugation and aromaticity. libretexts.org
Computational Studies on Structure-Reactivity Relationships
Computational studies are instrumental in establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its reactivity and biological activity. nih.gov For mdpi.comirjweb.comBenzothiazino[2,3-b]phenothiazine, DFT and other methods can elucidate how its specific three-dimensional structure influences its chemical behavior. mdpi.comnih.gov
Key reactivity descriptors derived from DFT calculations include the HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness. mdpi.com A lower HOMO-LUMO gap, for example, indicates higher reactivity. mdpi.com These computational insights can help predict how structural modifications to the mdpi.comirjweb.comBenzothiazino[2,3-b]phenothiazine scaffold would alter its properties, guiding the design of new derivatives with tailored functions.
Simulation of Spectroscopic Responses and Redox Pathways
Beyond static properties, computational methods can simulate dynamic processes. TD-DFT is widely used to simulate spectroscopic responses, such as UV-Vis absorption and fluorescence spectra, providing a theoretical basis for interpreting experimental results. researchgate.net
Furthermore, these calculations can explore redox pathways. For phenothiazine-based systems, which are known for their electron-donating capabilities, understanding their oxidation behavior is critical. nih.gov Computational models can predict oxidation potentials and analyze the changes in electronic structure upon electron removal. For example, upon oxidation to a radical cation, the spin density distribution across the molecule can be calculated and correlated with experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Table of Compounds
Research on Applications Of 1 2 Benzothiazino 2,3 B Phenothiazine in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) Component Development
The phenothiazine (B1677639) moiety, a core component of the nih.govrsc.orgBenzothiazino[2,3-b]phenothiazine structure, is an excellent electron donor and has been extensively incorporated into materials for OLEDs. researchgate.net Its non-planar butterfly conformation can help suppress molecular aggregation, a common issue that leads to luminescence quenching in the solid state. rsc.org
Derivatives of phenothiazine have been successfully developed as highly efficient emitters in OLEDs, particularly for applications involving thermally activated delayed fluorescence (TADF). nih.gov The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. nih.govnih.gov
Donor-Acceptor-Donor (D-A-D) structured molecules incorporating phenothiazine as the donor have achieved high external quantum efficiencies (EQEs). For instance, a D-A-D compound using dibenzo[a,j]phenazine as an acceptor and phenothiazines as donors has been used in OLEDs to achieve an EQE as high as 16.8%, emitting in the orange spectrum. nih.gov Another yellow TADF emitter, PTZ-SA, which incorporates phenothiazine as a donor and benzothiadiazine-1,1-dioxide as an acceptor, reached an EQE of 4.2%. researchgate.net This same compound, when used as a host for a red phosphorescent emitter, facilitated a maximum EQE of 8.1%. researchgate.net Furthermore, polymers containing phenothiazine have been synthesized for use in orange and red light-emitting diodes, with devices reaching a maximum luminance of 150 cd/m² for orange emission and 60 cd/m² for red emission. researchgate.net
The specific compound Benzo[a] nih.govrsc.orgbenzothiazino[3,2-c]phenothiazine, a close isomer of the subject compound, exhibits fluorescence with a maximum emission wavelength (λmax) of 658 nm upon excitation at 533 nm, suggesting potential for red-light emitting applications. nih.govresearchgate.netresearchgate.netpsu.edu
| Derivative Type | Role | Max. EQE (%) | Luminance (cd/m²) | Emission Color | CIE Coordinates |
|---|---|---|---|---|---|
| Phenothiazine-DBPHZ-Phenothiazine (D-A-D) | TADF Emitter | 16.8% nih.gov | - | Orange nih.gov | - |
| PTZ-SA (D-A) | TADF Emitter | 4.2% researchgate.net | - | Yellow researchgate.net | (0.44, 0.50) researchgate.net |
| PTZ-SA (Host) + Ir(piq)2acac | Host for Phosphorescent Emitter | 8.1% researchgate.net | - | Red researchgate.net | - |
| Poly(3, 7-N-octyl phenothiozinyl cyanoisophthalylidene) | Polymer Emitter | - | 150 researchgate.net | Orange researchgate.net | - |
The strong electron-donating nature of the phenothiazine core makes its derivatives suitable for use as hole-transport materials (HTMs) in organic electronic devices. rsc.org For efficient hole injection and transport from the anode to the emissive layer in an OLED, the Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-aligned with the work function of the anode and the HOMO of the subsequent layer. nih.gov
Phenothiazine-based HTMs have been designed and synthesized for use in perovskite solar cells, and their properties are transferable to OLED applications. For example, a triphenylbenzene core functionalized with phenothiazine units (TPB(2-TPTZ)) was found to have a HOMO level of -5.34 eV, which is suitable for hole injection. nih.gov Another phenothiazine-based HTM, HZ2, exhibited a hole mobility of 4.80 × 10⁻⁴ cm² V⁻¹ s⁻¹, demonstrating its capacity for efficient charge transport. nih.gov Molecular tailoring, such as introducing phenylene spacers between the phenothiazine core and donor groups, has been shown to dramatically improve the performance of these materials in devices. unifr.ch
| Compound | HOMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|
| TPB(2-TPTZ) | -5.34 nih.gov | - |
| HZ2 | - | 4.80 × 10⁻⁴ nih.gov |
| PTZ2 | -5.12 unifr.ch | - |
Organic Field-Effect Transistors (OFETs) and Other Organic Electronic Devices
Fused heterocyclic compounds are of great interest as organic semiconductors for OFETs. nih.gov The ability of these molecules to form well-ordered stacks in the solid state is critical for achieving high charge carrier mobility. rsc.orgnih.gov
Research has confirmed that Benzo[a] nih.govrsc.orgbenzothiazino[3,2-c]phenothiazine can be used in the construction of a single-crystal field-effect transistor, highlighting its potential as an organic semiconductor. nih.govresearchgate.netresearchgate.net While specific performance metrics for this exact compound are not detailed, structurally similar materials provide insight into its potential.
For example, 6H-Pyrrolo[3,2-b:4,5-b′]bis nih.govrsc.orgbenzothiazines, which share a similar fused thiazine (B8601807) ring system, have been synthesized and shown to be effective p-type semiconductors. rsc.org OFETs fabricated with these materials on treated substrates achieved an average hole mobility as high as 0.34 cm²V⁻¹ s⁻¹ and a high on/off current ratio in the range of 10⁶–10⁷. rsc.org These devices also demonstrated good reproducibility and stability under ambient conditions. rsc.org The performance is attributed to the well-ordered molecular packing in the thin film. rsc.org
| Compound Family | Semiconductor Type | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
|---|---|---|---|
| 6H-Pyrrolo[3,2-b:4,5-b′]bis nih.govrsc.orgbenzothiazines | p-type rsc.org | 0.34 rsc.org | 10⁶–10⁷ rsc.org |
A critical factor controlling the performance of OFETs is the charge-carrier mobility of the semiconductor. For fused-ring aromatic compounds, a common strategy to enhance mobility is the modification of the molecular structure with side-chains. rsc.org Research on other organic semiconductors, such as benzothieno-benzothiophene (BTBT) derivatives, has shown that intrinsic mobility is critically controlled by the length of attached alkyl chains. rsc.org Longer alkyl side-chains can help regulate intrinsic disorder and lead to an improved balance between different charge transport directions, ultimately resulting in enhanced charge-carrier mobility. rsc.org This principle of molecular engineering is applicable to the nih.govrsc.orgBenzothiazino[2,3-b]phenothiazine system to optimize its semiconductor performance.
Dye-Sensitized Solar Cells (DSSCs) Sensitizer Investigations
Phenothiazine-based organic dyes have attracted significant attention as metal-free sensitizers in DSSCs due to their low cost, environmental friendliness, and facile synthesis. rsc.orgnih.gov The phenothiazine unit serves as a potent electron donor in D-π-A (Donor-π bridge-Acceptor) dye structures, which are pivotal for light harvesting and electron injection into the semiconductor (typically TiO₂) photoanode. nih.govrhhz.net
The performance of DSSCs using phenothiazine derivatives can be significant. A device using a phenothiazine dye with a dibenzothiophenyl donor moiety achieved a power conversion efficiency (PCE) of 6.22%, with a high short-circuit current density (Jsc) of 17.96 mA/cm² and an open-circuit voltage (Voc) of 700 mV. nih.gov Molecular engineering, such as modifying the π-conjugated spacer, plays a crucial role. Introducing a furan (B31954) spacer in one phenothiazine dye resulted in a PCE of 6.58%. rhhz.net In some cases, phenothiazine-based dyes have demonstrated efficiencies surpassing the standard commercial ruthenium-based sensitizer, N719. rsc.org For instance, one such dye achieved a PCE of 8.18%, higher than the 7.73% recorded for N719 under identical conditions. rhhz.net Co-sensitization, where a phenothiazine dye is used in conjunction with N719, has also proven to be an effective strategy, with one such device reaching a PCE of 9.77%. nih.gov
| Phenothiazine Dye Description | PCE (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) |
|---|---|---|---|---|
| With dibenzothiophenyl donor (2a) | 6.22% nih.gov | 17.96 nih.gov | 0.70 nih.gov | - |
| With furan spacer (dye 3) | 6.58% rhhz.net | 12.18 rhhz.net | 0.77 rhhz.net | 0.70 rhhz.net |
| Optimized alkyl substituents (dye 38) | 8.18% rhhz.net | - | - | - |
| Reference N719 (for comparison) | 7.73% rhhz.net | - | - | - |
| SR1 (single dye) | 4.22% nih.gov | 11.96 nih.gov | - | - |
| SR6 + N719 (co-sensitized) | 9.77% nih.gov | 21.63 nih.gov | - | - |
Photoactive and Electrochromic Material Development
The extended π-conjugated system of the researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine core imparts it with notable photoactive properties, making it a candidate for applications in dyes, organic semiconductors, and nonlinear optics. researchgate.netnih.gov Research into its derivatives has revealed their potential as excellent chromogenic molecules. mdpi.com
A closely related compound, Benzo[a] researchgate.netnih.govbenzothiazino[3,2-c]phenothiazine, has been synthesized and its photophysical properties characterized. researchgate.netnih.goviucr.orgresearchgate.net This derivative exhibits strong absorption in the visible region and notable fluorescence, highlighting the potential of this class of compounds in photoactive material development. researchgate.netnih.goviucr.orgresearchgate.net The unique optical and electrical properties of these fused heterocyclic aromatic compounds make them an interesting alternative to oligoacenes in various applications. researchgate.netnih.gov
| Property | Value | Reference Compound |
| Maximum UV-Vis Absorbance (λmax) | 533 nm | Benzo[a] researchgate.netnih.govbenzothiazino[3,2-c]phenothiazine |
| Maximum Fluorescence Emission (λmax) | 658 nm (Excitation at 533 nm) | Benzo[a] researchgate.netnih.govbenzothiazino[3,2-c]phenothiazine |
| Fluorescence Cutoff | 900 nm | Benzo[a] researchgate.netnih.govbenzothiazino[3,2-c]phenothiazine |
In the realm of electrochromic materials, which change color in response to an electrical potential, phenothiazine derivatives have shown promise. While specific studies on the electrochromic behavior of researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine are emerging, the broader class of phenothiazine-containing polymers has been investigated for use in electrochromic devices (ECDs). mdpi.com These materials exhibit reversible color changes upon electrochemical doping and dedoping. For instance, polymers incorporating phenothiazine and quinoline (B57606) units have been used to construct flexible, all-plastic electrochromic devices that can switch between colored and transparent states. mdpi.comlookchem.com
Charge-Transfer Complexes and Radical Ion Salts as Conductive Materials
The electron-donating nature of the researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine system makes it an ideal component for the formation of charge-transfer (CT) complexes and radical ion salts. These materials are of significant interest due to their potential as organic conductors.
Charge-transfer complexes are formed when an electron donor molecule, in this case, a researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine derivative, interacts with an electron acceptor molecule. This interaction can lead to the formation of materials with significant electrical conductivity. researchgate.netnih.gov The study of CT complexes involving various organic donors has shown that their conductivity is dependent on the degree of charge transfer and the stacking of the donor and acceptor molecules in the solid state. researchgate.netnih.gov
Upon oxidation, researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine can form stable radical cations. These radical ion salts, when paired with a suitable counterion, can exhibit interesting electrical and magnetic properties. The planarity of the oxidized phenothiazine subunit facilitates close packing in the solid state, which is a prerequisite for efficient charge transport.
The synthesis of researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine and its derivatives can be achieved through various organic reactions. One notable method involves a double Cadogan-type ring closure. nih.gov Another approach is the condensation of zinc o-aminobenzenethiolates with halogeno-p-benzoquinones. researchgate.net Derivatives have also been prepared by refluxing 3H-phenothiazin-3-one intermediates with substituted ortho-aminothiophenols. mdpi.com
The formation of charge-transfer complexes typically involves the direct reaction of the researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine donor with a suitable electron acceptor in solution. Characterization of these resulting conductive composites is carried out using a variety of spectroscopic and analytical techniques.
Common Characterization Techniques:
UV-Vis Spectroscopy: To confirm the formation of the charge-transfer complex by observing the appearance of a new, long-wavelength absorption band.
Infrared (IR) Spectroscopy: To identify changes in vibrational modes upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the synthesized compounds. mdpi.com
Elemental Analysis: To determine the stoichiometry of the charge-transfer complex.
X-ray Crystallography: To determine the solid-state structure, including the packing of donor and acceptor molecules. nih.gov
Cyclic Voltammetry: To study the redox properties of the donor and acceptor molecules and to estimate the electrochemical band gap. nih.gov
The electrical conductivity of charge-transfer complexes and radical ion salts derived from researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine is a key area of investigation. While specific conductivity values for researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine-based materials are not widely reported, the general principles governing conductivity in organic CT complexes are applicable. The conductivity is highly anisotropic and depends on the arrangement of the molecular stacks. For a material to be highly conductive, there must be significant orbital overlap between adjacent molecules in the stack.
The magnetic properties of the radical ion salts of researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine are also of fundamental interest. The unpaired electron in the radical cation gives rise to paramagnetism. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying these radical species. nih.gov
ESR and Electron Nuclear Double Resonance (ENDOR) spectroscopic studies on the radical cation of a novel researchgate.netnih.govbenzothiazino[2,3-b]phenothiazine have demonstrated the delocalization of the unpaired electron over the entire pentacyclic framework. nih.gov This delocalization is a key factor in stabilizing the radical species.
The magnetic properties of phenothiazine radical cation salts can be influenced by the counterion and the solid-state packing. researchgate.net For instance, some N-substituted phenothiazine radical cations form π-dimers with strong antiferromagnetic interactions, while others exhibit paramagnetic behavior with weak antiferromagnetic interactions. researchgate.net In a related stable organic radical, magnetic susceptibility measurements indicated Curie-Weiss behavior, consistent with weak ferromagnetic interactions between the S = 1/2 radicals. nih.gov
| Compound | Property Investigated | Key Findings |
| researchgate.netnih.govBenzothiazino[2,3-b]phenothiazine Radical Cation | Electron Delocalization | Unpaired electron is delocalized over the entire pentacyclic system. nih.gov |
| Phenothiazine Radical Cation Salts | Magnetic Interactions | Can exhibit both antiferromagnetic and paramagnetic behavior depending on the counterion and packing. researchgate.net |
| Stable Organic Radical (related system) | Magnetic Susceptibility | Obeys Curie-Weiss law with weak ferromagnetic interactions. nih.gov |
Structure Property Relationship Studies and Mechanistic Understanding Of 1 2 Benzothiazino 2,3 B Phenothiazine
Correlating Molecular Architecture with Photophysical and Electrochemical Performance
The fusion of two phenothiazine (B1677639) units via a central benzene (B151609) ring in researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine creates an extended π-conjugated system that significantly influences its electronic properties. This class of compounds are known to be excellent chromogenic molecules, historically used as dyestuffs. imedpub.com The extended conjugation is a key factor in their strong absorption of light, making them highly colored.
The electrochemical behavior of researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine is particularly noteworthy. As an organic donor molecule, it is designed for applications in charge-transfer complexes and radical ion salts, which may possess interesting electrical and magnetic properties. researchgate.net Cyclic voltammetry studies reveal that the compound undergoes electrochemical oxidation at an exceptionally low potential, indicating its electron-rich nature and its facility in donating electrons. researchgate.net
For related, but distinct, isomers such as Benzo[a] researchgate.netresearchgate.netbenzothiazino[3,2-c]phenothiazine, specific photophysical data has been recorded. For instance, this isomer exhibits a maximum absorbance in the UV-Vis spectrum at 533 nm and a fluorescence emission maximum at 658 nm when excited at 533 nm. researchgate.netnih.govpsu.eduiucr.org While these exact values are for a different isomer, they illustrate the typical spectral range for this class of fused heterocyclic compounds.
Table 1: Electrochemical and General Photophysical Properties
| Property | Observation | Significance |
|---|---|---|
| Electrochemical Oxidation | Occurs at an extremely low potential. researchgate.net | Indicates a strong electron-donating character, suitable for forming charge-transfer complexes. |
| Chromogenic Nature | Known to be excellent chromogenic molecules. imedpub.com | The extended π-system leads to absorption in the visible spectrum, resulting in color. |
Rational Design Principles Based on Substituent Effects
The strategic placement of substituents on the researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine core is a powerful tool for tuning its material properties. By applying molecular tailoring techniques to the parent phenothiazine structure, rational design principles can be established to modify solubility, electrochemical stability, and redox potential. chemrxiv.org
Introducing electron-donating or electron-withdrawing groups at various positions can systematically alter the electronic landscape of the molecule. For example, adding alkyl or alkoxy groups to the nitrogen atoms of a phenothiazine core has been shown to significantly enhance both solubility in organic solvents and the electrochemical stability of the resulting radical species. chemrxiv.org Conversely, placing substituents on the outer benzene rings (analogous to positions 3 and 7 on a single phenothiazine unit) can directly influence the oxidation potential. chemrxiv.org Attaching electron-withdrawing groups would be expected to increase the oxidation potential, making the compound harder to oxidize, while electron-donating groups would lower it further.
These principles allow for the fine-tuning of researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine derivatives for specific applications. For instance, in the context of redox flow batteries, such modifications have been used to increase the stable oxidation potential of phenothiazine-based molecules from 0.3 V to 0.65 V (vs. Fc/Fc+). chemrxiv.org This demonstrates that targeted substitutions provide a clear path to rationally designing molecules with desired electrochemical characteristics.
Elucidation of Electron Transfer and Radical Formation Mechanisms
researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine's structure makes it a compelling subject for studying electron transfer and radical formation. Upon oxidation, it readily forms a stable radical cation. researchgate.net Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy have been instrumental in understanding the nature of this radical species. These studies show that in the radical cation of researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine, the unpaired electron is delocalized over the entire pentacyclic perimeter of the molecule. researchgate.net This extensive delocalization is a key factor contributing to the stability of the radical cation.
The mechanism of radical formation in the parent phenothiazine system involves a two-step, single-electron transfer process. nih.gov The first electron is removed from a p-orbital on the nitrogen atom, followed by the removal of a second electron from a p-orbital on the sulfur atom. nih.gov This sequential process leads to the formation of the radical cation (PTH•+) and subsequently the dication (PTH2+). nih.gov This established mechanism for phenothiazine provides a foundational understanding for the electron transfer processes in the more complex, fused structure of researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine. The generation of these radical intermediates is often initiated by photoinduced electron transfer in the presence of a suitable acceptor, such as a semiconductor. nih.gov
Impact of Molecular Planarity on Material Properties and Performance
The three-dimensional structure, particularly the degree of planarity, of the researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine molecule is intrinsically linked to its material properties. While a single phenothiazine molecule is known for its non-planar, butterfly-like fold along the N-S axis, the fusion into a larger aromatic system promotes planarity. researchgate.netresearchgate.net
X-ray analysis of researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine reveals a surprising feature: in its neutral, solid state, one of the phenothiazine subunits adopts a nearly planar conformation. researchgate.net This is a significant deviation from the typical folded structure of neutral phenothiazines and is a feature usually observed only in crystalline radical ion salts or in phenothiazines bearing strong electron-withdrawing substituents. researchgate.net This inherent planarity in the neutral state suggests that π-electronic conjugation is highly effective across at least one half of the molecule. researchgate.net
Upon oxidation to the radical cation or dication, the parent phenothiazine molecule transitions from a non-planar to a planar configuration. nih.gov This structural change facilitates greater overlap between p-orbitals, enhancing electronic communication throughout the molecule. For the researchgate.netresearchgate.netBenzothiazino[2,3-b]phenothiazine system, the tendency towards planarity is even more pronounced. A quasi-planar structure allows for efficient π-π stacking in the solid state, which is crucial for charge transport in organic semiconductor applications. researchgate.netnih.gov The short π-stacking distances observed in related isomers (e.g., 3.438 Å) are a direct consequence of this planarity and are fundamental to achieving good material performance. researchgate.netnih.gov
Perspectives and Future Research Directions For 1 2 Benzothiazino 2,3 B Phenothiazine
Innovations in Synthetic Strategies and Scalability
The future development of imedpub.comrsc.orgBenzothiazino[2,3-b]phenothiazine-based materials is contingent on the advancement of synthetic methodologies that are not only efficient and versatile but also scalable and environmentally benign. While classical methods, such as the condensation of 3H-phenothiazin-3-one intermediates with substituted ortho-aminothiophenols, have proven effective for laboratory-scale synthesis, next-generation applications demand more sophisticated approaches. imedpub.com
Future synthetic research will likely focus on several key areas:
Catalytic C-N and C-S Cross-Coupling Reactions: Modern cross-coupling methodologies, including Buchwald-Hartwig and Ullmann-type reactions, could provide more direct and modular routes to the core structure and its derivatives. These methods offer greater functional group tolerance and milder reaction conditions compared to traditional condensation reactions.
Domino and Multicomponent Reactions (MCRs): Designing one-pot domino or MCR sequences would significantly improve synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. researchgate.net An ANRORC (Addition of Nucleophile/Ring Opening/Ring Closure) domino reaction, for example, has been used to create other polycyclic thiazine (B8601807) derivatives and could be adapted for this system. researchgate.net
Green Chemistry Approaches: The integration of green chemistry principles is crucial for scalability. This includes the use of greener solvents, biocatalysts (such as baker's yeast), nanocatalysts, and alternative energy sources like microwave or ultrasonic irradiation to expedite reactions and reduce energy consumption. nih.govopenmedicinalchemistryjournal.com
Flow Chemistry: For large-scale production, transitioning from batch to continuous flow synthesis offers superior control over reaction parameters, improved safety, and higher throughput. This will be critical for the eventual commercialization of any derived materials.
The table below summarizes potential innovative synthetic strategies.
Table 1: Future Synthetic Strategies for imedpub.comrsc.orgBenzothiazino[2,3-b]phenothiazine
| Strategy | Potential Advantages | Key Starting Materials (Hypothetical) |
|---|---|---|
| Domino Reactions | Increased molecular complexity in a single step, reduced waste, atom economy. researchgate.net | Thiazolium salts, salicylic (B10762653) aldehydes. researchgate.net |
| Green Catalysis | Environmentally benign, potential for high yields, use of renewable resources. nih.govopenmedicinalchemistryjournal.com | 2-Aminothiophenols, 1,3-dicarbonyl compounds. nih.govopenmedicinalchemistryjournal.com |
| C-H Activation | Direct functionalization of the core structure, avoids pre-functionalized starting materials. | imedpub.comrsc.orgBenzothiazino[2,3-b]phenothiazine core, various coupling partners. |
Integration into Novel Device Architectures
The inherent electronic properties of the fused phenothiazine (B1677639) system make imedpub.comrsc.orgBenzothiazino[2,3-b]phenothiazine a promising organic semiconductor. Its planar, electron-rich structure should facilitate efficient charge transport. A closely related isomer, Benzo[a] imedpub.comrsc.orgbenzothiazino[3,2-c]phenothiazine, has already been successfully incorporated into a single-crystal field-effect transistor, demonstrating the potential of this class of compounds. nih.gov
Future research will focus on integrating imedpub.comrsc.orgBenzothiazino[2,3-b]phenothiazine and its functionalized derivatives into a variety of electronic and optoelectronic devices:
Organic Field-Effect Transistors (OFETs): As an active p-type or ambipolar semiconductor layer in OFETs for applications in flexible displays, sensors, and RFID tags. The focus will be on tuning molecular packing and energy levels through chemical modification to maximize charge carrier mobility.
Organic Light-Emitting Diodes (OLEDs): Derivatives could function as host materials or as emitters, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). researchgate.netnih.gov The strong electron-donating nature of the phenothiazine units makes them ideal building blocks for D-A-D (Donor-Acceptor-Donor) type TADF emitters. nih.gov High thermal stability is another key advantage for vacuum-deposited OLED fabrication. researchgate.netnih.gov
Organic Photovoltaics (OPVs): The compound could serve as an electron-donor material in the active layer of bulk heterojunction solar cells, paired with suitable fullerene or non-fullerene acceptors.
Sensors: The electron-rich nitrogen and sulfur atoms can act as recognition sites for various analytes. Devices based on this scaffold could be developed for the sensitive and selective detection of ions, small molecules, or biological species. bohrium.com
The table below outlines potential device applications and key performance metrics to target.
Table 2: Potential Device Applications
| Device Type | Role of Compound | Key Performance Metrics |
|---|---|---|
| OFET | Active Channel Material | Charge Carrier Mobility, On/Off Ratio, Threshold Voltage |
| OLED | Emitter (TADF), Host | External Quantum Efficiency (EQE), Color Purity (CIE coordinates), Turn-on Voltage. researchgate.netnih.gov |
| OPV | Electron Donor | Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc) |
Exploration of Supramolecular Assemblies and Nanostructures
The performance of organic electronic devices is critically dependent on the molecular organization and morphology of the active material in the solid state. The planar, aromatic nature of imedpub.comrsc.orgBenzothiazino[2,3-b]phenothiazine promotes strong intermolecular π-π stacking interactions, which are essential for efficient charge transport. nih.gov
Future work in this area will involve a deep exploration of its self-assembly behavior to create well-defined nanostructures.
Crystal Engineering: Systematic studies of crystallization conditions (e.g., solvent choice, temperature gradients, sublimation) can yield high-quality single crystals with optimal packing for fundamental property measurements and device fabrication. nih.govresearchgate.net
Thin-Film Morphology Control: Investigating thin-film deposition techniques (e.g., vacuum evaporation, spin-coating, solution shearing) to control molecular orientation and crystallinity, which directly impacts device performance.
Self-Assembled Monolayers (SAMs): Functionalizing the core structure with groups like thiols or silanes could enable the formation of SAMs on various substrates, providing a bottom-up approach to fabricating nanoscale electronic components. nih.gov
Solution-State Aggregation: Studying the aggregation behavior in solution using techniques like Small-Angle X-ray Scattering (SAXS) and Electron Paramagnetic Resonance (EPR) can provide insights into the formation of nanostructures like fibers or vesicles, which could be harnessed for various applications. nih.gov
Control over supramolecular organization is the key to bridging the gap between molecular properties and macroscopic device function.
Advanced Theoretical Modeling for Predictive Design
Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and optimization of new materials. For imedpub.comrsc.orgBenzothiazino[2,3-b]phenothiazine, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be crucial for predictive design. rsc.orgmdpi.comresearchgate.net
Future research directions in modeling include:
Property Prediction: Calculating key electronic and photophysical properties, such as HOMO/LUMO energy levels, ionization potentials, electron affinities, and absorption/emission spectra, to screen potential derivatives before undertaking laborious synthesis. researchgate.netnih.govresearchgate.net
Structure-Property Relationships: Using computational analysis to establish clear relationships between molecular structure (e.g., the effect of different substituents) and material properties (e.g., charge mobility, emission color). researchgate.net
Intermolecular Interactions: Modeling π-π stacking energies and geometries to predict solid-state packing and estimate charge transfer integrals, which are critical parameters for charge transport. Quantum Theory of Atoms in Molecules (QTAIM) can provide further insights into these interactions. nih.govmdpi.com
Device-Level Simulation: Employing multiscale modeling techniques to simulate the behavior of molecules within a complete device architecture, providing a holistic understanding of performance-limiting factors.
The synergy between theoretical prediction and experimental validation will enable a rational design cycle, significantly streamlining the development of next-generation materials based on the imedpub.comrsc.orgBenzothiazino[2,3-b]phenothiazine scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [1,4]benzothiazino[2,3-b]phenothiazine, and how do reaction conditions influence yield and purity?
- The compound is synthesized via a double Cadogan-type ring closure, which involves nitroarene precursors undergoing reductive cyclization. Key intermediates are formed using LiHMDS (lithium hexamethyldisilazide) in anhydrous DMF under controlled temperatures . Alternative protocols involve NaOH-mediated hydrolysis in 1,4-dioxane/water (1:1) to yield carboxylate derivatives, with yields ranging from 82% to 91% depending on substituents . Purity is confirmed via melting points (e.g., 204–205°C for 5k) and NMR/ESI-MS data .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- ¹H and ¹³C NMR are critical for confirming regioselectivity and substituent effects. For example, in 4p, the ¹H NMR spectrum (CD₂Cl₂) reveals distinct coupling constants (e.g., J = 4.9 Hz for the pyridazine proton), confirming the position of methyl benzoate groups . NOE (Nuclear Overhauser Effect) spectra are used to validate planar conformations in the phenothiazine subunits, as observed in X-ray crystallography .
Q. What electrochemical properties make this compound suitable for materials science applications?
- Cyclic voltammetry shows an extremely low oxidation potential (+0.35 V vs. SCE), attributed to extended π-conjugation across the pentacene-like perimeter. EPR/ENDOR studies of the radical cation confirm delocalization of the unpaired electron, a feature critical for organic semiconductors .
Advanced Research Questions
Q. How do N-substitution and S-oxidation alter the electronic and voltammetric behavior of this compound?
- N-substitution with electron-withdrawing groups (e.g., chloro in 5q) reduces oxidation potentials by stabilizing radical cations, while S-oxidation introduces sulfone moieties that disrupt conjugation, as shown in voltammetric studies (ΔE₁/₂ = 0.12 V for sulfoxide derivatives) . Computational DFT studies correlate these changes with HOMO-LUMO gaps .
Q. What methodologies address contradictions in spectroscopic vs. crystallographic data for structural confirmation?
- Discrepancies between NMR-predicted planar structures and X-ray-observed non-planar conformations (e.g., in neutral 3) are resolved via temperature-dependent NMR and variable-temperature XRD. For example, planarization occurs in radical ion salts due to charge delocalization, whereas neutral forms exhibit slight torsional angles .
Q. How can computational modeling optimize derivative design for photovoltaic or OFET applications?
- TD-DFT calculations predict absorption spectra (e.g., λmax = 450–600 nm for indoloquinoxaline derivatives), aligning with experimental UV-vis data. Bandgap engineering via substituent tuning (e.g., methoxy groups in TTN2) reduces visible-light absorption, enhancing stability in OFETs .
Q. What strategies improve stability against photodegradation in organic semiconductors based on this scaffold?
- Introducing bulky substituents (e.g., triphenylamine in FS10) sterically hinders π-π stacking, reducing exciton recombination. Accelerated aging tests under UV light (λ = 365 nm) show <5% efficiency loss over 500 hours for derivatives with electron-deficient side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
